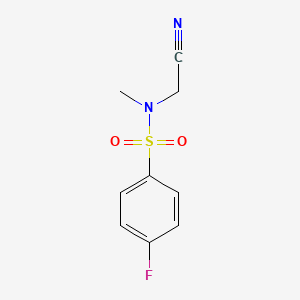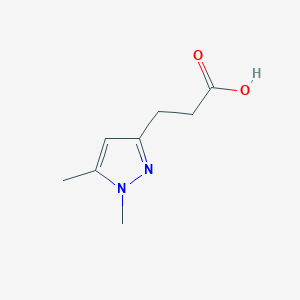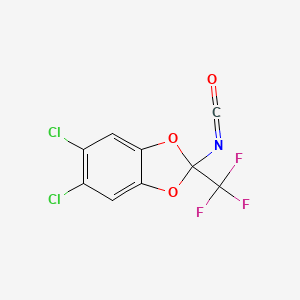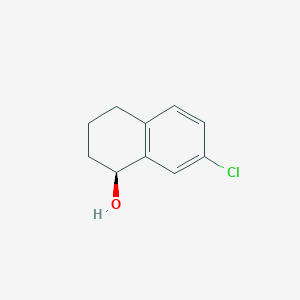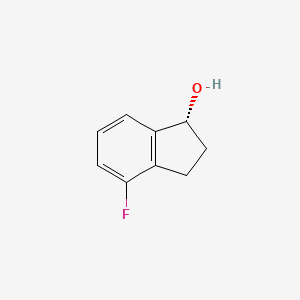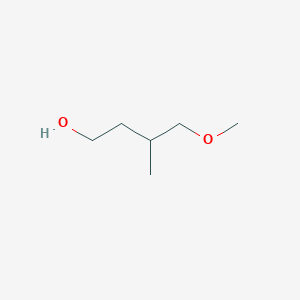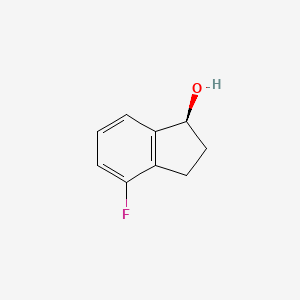
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Übersicht
Beschreibung
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol, also known as FDI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FDI is a chiral molecule, meaning it has a non-superimposable mirror image, and its stereochemistry plays a crucial role in its biological activity.
Wirkmechanismus
The mechanism of action of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol is not fully understood, but it is believed to act through multiple pathways. In cancer research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to induce apoptosis by activating the caspase-3 pathway, a key regulator of programmed cell death. In Alzheimer's disease research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In inflammation research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-kappaB pathway, a key regulator of inflammation.
Biochemical and Physiological Effects:
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress. In inflammation research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has several advantages for lab experiments, including its synthetic accessibility, high purity, and chiral nature. However, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assays are necessary when studying (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol in lab experiments.
Zukünftige Richtungen
There are several future directions for (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol and its potential off-target effects. Overall, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has shown promising results in various disease models and has the potential to become a valuable therapeutic agent in the future.
Wissenschaftliche Forschungsanwendungen
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In neurological disorders, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of the disease. In inflammation research, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUNCRYHQOWNDO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



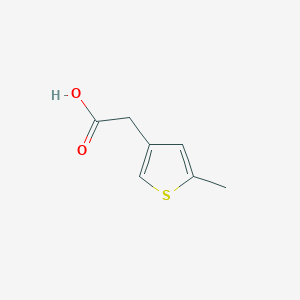
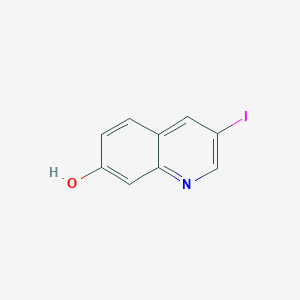
![1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3377166.png)


